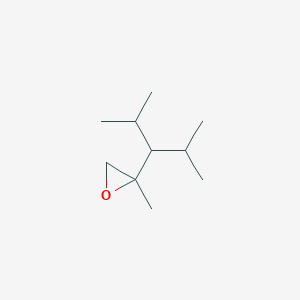
4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other standard organic chemistry procedures .Applications De Recherche Scientifique
Fluorinated Compounds in Research
Synthetic Chemistry : Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the synthesis of various materials, including pharmaceuticals and agrochemicals. The development of practical methods for the synthesis of fluorinated biphenyl derivatives showcases the importance of fluorinated compounds in synthetic chemistry and material science (Qiu et al., 2009).
Environmental Science : The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) highlights the environmental impact of fluorinated compounds. These substances are used in various commercial products, and understanding their environmental fate and potential risks is crucial for risk assessment and management (Wang et al., 2013).
Medical Diagnostics : Fluorophores, including fluorinated compounds, are used in molecular imaging for cancer diagnosis. The study of the toxicity of organic fluorophores used in molecular imaging emphasizes the need for understanding the safety profiles of these compounds before clinical application (Alford et al., 2009).
Pharmaceutical Chemistry : Phenylpiperazine derivatives, which share a structural motif with the compound of interest, have been identified as having potential psychotropic activity. Research in this area could suggest possible applications of "4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide" in developing new pharmaceuticals (Maia et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The inhibition of ENTs disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine regulation .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways . These pathways are crucial for various cellular functions, including energy transfer, signal transduction, and synthesis of nucleic acids. Disruption of these pathways can lead to various downstream effects, impacting cellular function and potentially leading to cell death .
Pharmacokinetics
Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been characterized . These properties impact the bioavailability of the compound, influencing its effectiveness and potential side effects .
Result of Action
The result of the action of this compound is the inhibition of ENTs, leading to disruption of nucleotide synthesis and adenosine regulation . This can have various molecular and cellular effects, potentially leading to cell death .
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-21-13-7-8-14-22(21)25-15-17-26(18-16-25)23(28)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVVVKIALSGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)
![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

